
Somatostatin RC 102
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Somatostatin RC 102 is a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation via interaction with G protein-coupled somatostatin receptors and inhibition of the release of numerous secondary hormones.
科学的研究の応用
Clinical Applications
Somatostatin RC 102 has been investigated for various clinical applications, primarily in endocrinology and oncology. The following sections detail its therapeutic uses:
Endocrinological Applications
This compound is utilized in the management of several endocrine disorders:
- Acromegaly : It serves as a treatment option for patients with acromegaly who are resistant to conventional therapies. Clinical studies have shown that it can effectively reduce growth hormone levels in these patients .
- Cushing’s Disease : The compound has been explored as a potential treatment for Cushing's disease, where it helps inhibit adrenocorticotropic hormone secretion .
Oncology Applications
The antitumor effects of this compound have been extensively studied:
- Neuroendocrine Tumors : It has shown efficacy in treating gastroenteropancreatic neuroendocrine tumors (GEP-NETs), reducing symptoms associated with these tumors, such as flushing and diarrhea .
- Breast and Colon Cancer : Research indicates that somatostatin analogs can inhibit tumor growth in various cancers, including breast and colon cancer .
Case Studies
Several case studies highlight the effectiveness of this compound in clinical practice:
- Case Study 1 : A study involving patients with refractory acromegaly demonstrated that treatment with this compound led to significant reductions in serum growth hormone levels, with some patients achieving biochemical control after failing other therapies .
- Case Study 2 : In patients with metastatic GEP-NETs, administration of this compound resulted in improved symptom control and stabilization of disease progression over a follow-up period of several months .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other somatostatin analogs:
Compound | Indications | Efficacy | Administration Route |
---|---|---|---|
This compound | Acromegaly, GEP-NETs | High (especially in resistant cases) | Subcutaneous |
Octreotide | Acromegaly, GEP-NETs | Moderate | Subcutaneous/Intramuscular |
Lanreotide | Acromegaly, carcinoid syndrome | Moderate | Subcutaneous |
特性
CAS番号 |
99685-66-2 |
---|---|
分子式 |
C49H65N11O10S2 |
分子量 |
1032.2 g/mol |
IUPAC名 |
10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-phenylpropanoyl)amino]-16-benzyl-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C49H65N11O10S2/c1-27(61)40(42(52)63)59-48(69)39-26-72-71-25-38(57-43(64)33(51)21-29-13-5-3-6-14-29)47(68)55-36(22-30-15-7-4-8-16-30)45(66)56-37(23-31-24-53-34-18-10-9-17-32(31)34)46(67)54-35(19-11-12-20-50)44(65)60-41(28(2)62)49(70)58-39/h3-10,13-18,24,27-28,33,35-41,53,61-62H,11-12,19-23,25-26,50-51H2,1-2H3,(H2,52,63)(H,54,67)(H,55,68)(H,56,66)(H,57,64)(H,58,70)(H,59,69)(H,60,65) |
InChIキー |
SGYDRBBPYPDBRO-UHFFFAOYSA-N |
SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(C(C)O)C(=O)N)O |
正規SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(C(C)O)C(=O)N)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
配列 |
FCFWKXCX |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Phe-cyclo(Cys-Phe-Trp-Lys-Thr-Cys)-Thr-NH2 somatostatin RC 102 somatostatin-RC-102 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。